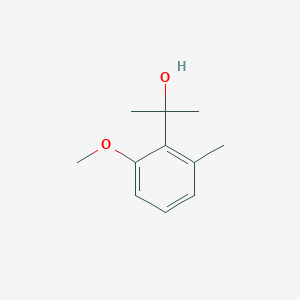

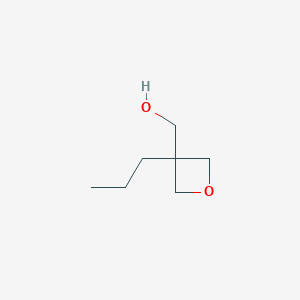

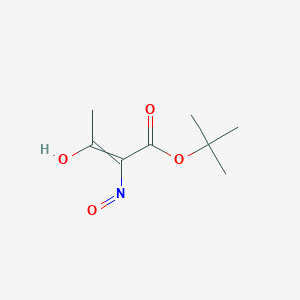

![molecular formula C13H10O B8676244 3H-benzo[f]chromene CAS No. 229-80-1](/img/structure/B8676244.png)

3H-benzo[f]chromene

Vue d'ensemble

Description

3H-benzo[f]chromene is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the naphthopyran family, which has garnered significant interest due to its applications in photochromic lenses and other optical devices . The unique structural features of this compound allow it to undergo reversible transformations between different isomeric forms, making it a valuable material in various scientific and industrial fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3H-benzo[f]chromene can be synthesized through several methods. One common approach involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst such as β-cyclodextrin hydrate . Another method includes the use of montmorillonite K-10 as a catalyst, where a mixture of propargylic alcohol and β-naphthol is reacted in toluene at room temperature . Additionally, ball-milling techniques with catalytic indium(III) chloride have been employed to achieve high yields of naphthopyrans with minimal side products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state protocols and catalytic systems allows for efficient production while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

3H-benzo[f]chromene undergoes various chemical reactions, including photochromic reactions, oxidation, and protonation. The photochromic reaction involves the conversion of the closed form to colored isomers upon UV irradiation . Oxidation reactions can be catalyzed by rhodium(III), leading to the formation of dibenzo[b,d]pyran-6-ones . Protonation of this compound results in rapid fading of the colored species .

Common Reagents and Conditions

Photochromic Reactions: UV light is used to induce the photochromic transformation.

Oxidation: Rhodium(III) catalysts are employed for oxidative C-H bond arylation.

Protonation: Acid treatment is used to protonate the compound, leading to rapid fading.

Major Products

Photochromic Reactions: Transoid-cis and transoid-trans isomers.

Oxidation: Dibenzo[b,d]pyran-6-ones.

Protonation: Protonated this compound.

Applications De Recherche Scientifique

3H-benzo[f]chromene has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3H-benzo[f]chromene involves photoinduced ring-opening followed by isomerization on a multidimensional potential-energy surface . Upon UV irradiation, the compound undergoes a transition from the closed form to colored isomers, including transoid-cis and transoid-trans forms . The excited-state dynamics and potential energy landscape play a crucial role in determining the efficiency and stability of the photochromic reaction .

Comparaison Avec Des Composés Similaires

3H-benzo[f]chromene is often compared with other naphthopyran derivatives and similar photochromic compounds:

2H-Naphtho[1,2-b]pyrans: Exhibit complementary properties but differ in their mechanochemical behavior.

3,3-Diphenyl-3H-naphtho[2,1-b]pyran: A well-studied derivative with applications in ophthalmic lenses.

3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Known for its unique photochromic properties.

The uniqueness of this compound lies in its ability to undergo reversible photochromic transformations with high efficiency and stability, making it a valuable compound for various applications .

Propriétés

Numéro CAS |

229-80-1 |

|---|---|

Formule moléculaire |

C13H10O |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

3H-benzo[f]chromene |

InChI |

InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2 |

Clé InChI |

VCMLCMCXCRBSQO-UHFFFAOYSA-N |

SMILES canonique |

C1C=CC2=C(O1)C=CC3=CC=CC=C32 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

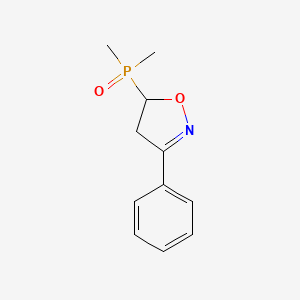

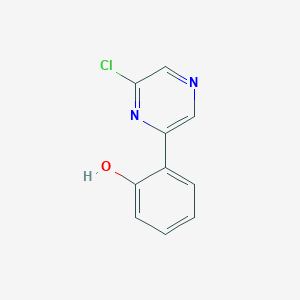

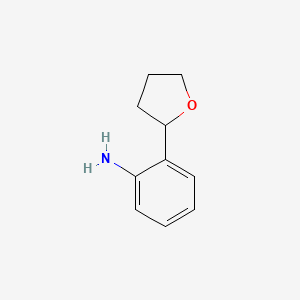

![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)

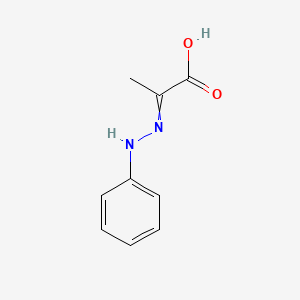

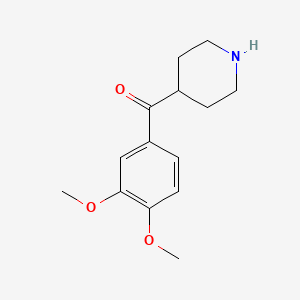

![2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine](/img/structure/B8676220.png)

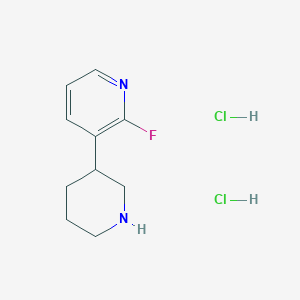

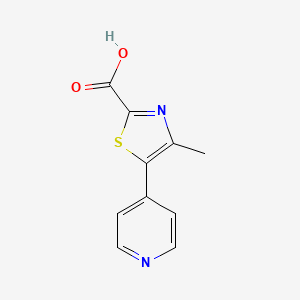

![8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8676228.png)